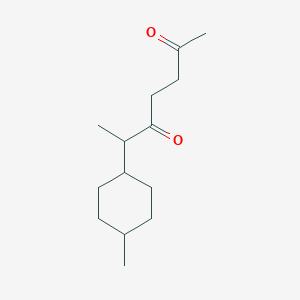
6-(4-Methylcyclohexyl)heptane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylcyclohexyl)heptane-2,5-dione is an organic compound with the molecular formula C14H24O2 It is a diketone, meaning it contains two ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylcyclohexyl)heptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with heptane-2,5-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methylcyclohexyl)heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-(4-Methylcyclohexyl)heptane-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as a drug candidate or its role in drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 6-(4-Methylcyclohexyl)heptane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2,5-heptanedione: A structurally similar diketone with comparable reactivity.
Hexane-2,5-dione: Another diketone with similar chemical properties but different applications.
Cyclohexane-1,3-dione derivatives: Compounds with a cyclohexane ring and diketone functionality, used in various chemical and industrial processes.
Uniqueness
6-(4-Methylcyclohexyl)heptane-2,5-dione is unique due to its specific structure, which combines a cyclohexyl ring with a heptane chain and two ketone groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63563-92-8 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
6-(4-methylcyclohexyl)heptane-2,5-dione |
InChI |
InChI=1S/C14H24O2/c1-10-4-7-13(8-5-10)12(3)14(16)9-6-11(2)15/h10,12-13H,4-9H2,1-3H3 |
Clave InChI |
SCOXUHNPYSZJJL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C)C(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
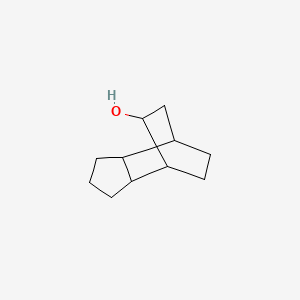


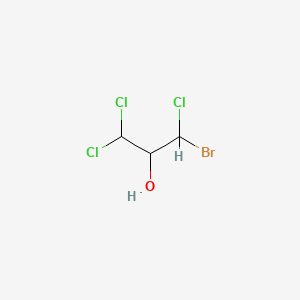
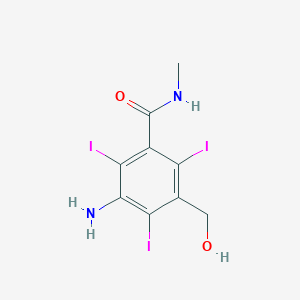

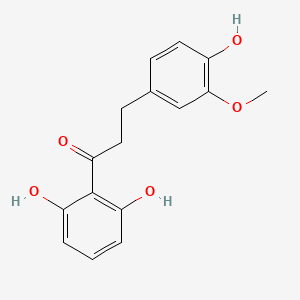
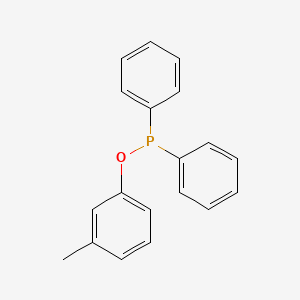
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
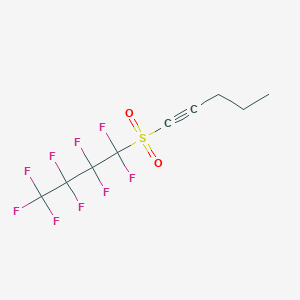
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
